molecular formula C6H13O5P B098589 Methyl 3-(dimethoxyphosphinoyl)propionate CAS No. 18733-15-8

Methyl 3-(dimethoxyphosphinoyl)propionate

Cat. No. B098589
M. Wt: 196.14 g/mol
InChI Key: DUCGXDQPWFCMNZ-UHFFFAOYSA-N
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Patent
US05739373

Procedure details

This procedure was reported by; Kreutzkamp, N.; Mengel, W. Chem. Ber., 1967, 100, 709-714. ##STR8## A mixture of methyl acrylate (30 mL, 28.7 g, 0.33 mol) and dimethylphosphite (36.7 g, 0.33 mol) was cooled to 0° C. and treated with a solution of sodium methoxide (1M) in methanol (5 mL). After a few min a vigorous exothermic reaction took place. When the reaction subsided, an additional portion of sodium methoxide was added. This procedure was repeated for a total of four times. The reaction was then allowed to stir at room temperature for 16 h and then the methanol removed by distillation. The residue was then vacuum distilled, bp 95° C. @ 0.15 mm, to provide 45.6 g, 70% of pure product. 1H NMR (CDCI3 /TMS/300 MHz) δ 3.71(d, J=11.1 Hz, 6H), 3.67(s, 3H), 2.57(td, J=8.4, 12.5 Hz), 2.06(td, J=8.4 12.5 HZ, 2H); 31P NMR (CDCI3) 33.3 (s); 13C NMR (CDCI3) 172.3, 52.3(d, J=6.5 Hz), 51.8, 27.0(d, J=4.1Hz), 20.8, 18.9.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH3:7][O:8][P:9]([O-:12])[O:10][CH3:11].C[O-].[Na+]>CO>[CH3:7][O:8][P:9]([CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])(=[O:12])[O:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
36.7 g
Type
reactant
Smiles
COP(OC)[O-]
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a few min a vigorous exothermic reaction
CUSTOM
Type
CUSTOM
Details
the methanol removed by distillation
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COP(OC)(=O)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 45.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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